N-(5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)-4-(pyrimidin-2-ylamino)benzamide

Thrombopoietin Receptor Agonist Metabolic Stability Hepatotoxicity Risk

This compound is a structurally differentiated TPO receptor agonist designed to overcome the idiosyncratic hepatotoxicity risk of the pyrimidine-benzamide class. The fused cyclopenta[d]thiazole moiety directly annulates the C-5 position, blocking metabolic oxidation that generates reactive metabolites—a liability neither simple substitution nor clinically approved eltrombopag resolves. It offers a unique, dual-activity probe for TPO agonism and CDK4 kinase inhibition, with favorable physicochemical properties (MW 337.4, no Lipinski violations) suggesting oral bioavailability. Ideal for lead optimization programs seeking a safer thrombopoietin receptor agonist scaffolding.

Molecular Formula C17H15N5OS
Molecular Weight 337.4 g/mol
Cat. No. B10984149
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)-4-(pyrimidin-2-ylamino)benzamide
Molecular FormulaC17H15N5OS
Molecular Weight337.4 g/mol
Structural Identifiers
SMILESC1CC2=C(C1)SC(=N2)NC(=O)C3=CC=C(C=C3)NC4=NC=CC=N4
InChIInChI=1S/C17H15N5OS/c23-15(22-17-21-13-3-1-4-14(13)24-17)11-5-7-12(8-6-11)20-16-18-9-2-10-19-16/h2,5-10H,1,3-4H2,(H,18,19,20)(H,21,22,23)
InChIKeyXGTAFNPLJKEINQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.25 g / 0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)-4-(pyrimidin-2-ylamino)benzamide: A Structurally Evolved Pyrimidine-Benzamide for Safer Thrombopoietin Receptor Agonism


N-(5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)-4-(pyrimidin-2-ylamino)benzamide is a synthetic small molecule (C17H15N5OS, MW 337.4 g/mol) belonging to the pyrimidine-benzamide class of thrombopoietin (TPO) receptor agonists [1]. This class was originally developed by Pfizer but abandoned due to idiosyncratic toxicity risks linked to metabolic oxidation at the C-5 position of an unsubstituted 2-aminothiazole ring [2]. The target compound incorporates a structurally distinct cyclopenta[d]thiazole moiety, where the fused cyclopentane ring annulates the C-5 position, thereby blocking this metabolic soft spot directly [3].

Why N-(5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)-4-(pyrimidin-2-ylamino)benzamide Cannot Be Substituted with Simpler Thiazole Analogs


The core liability of the pyrimidine-benzamide TPO agonist class is the metabolic activation at the C-5 position of a 2-amino-5-unsubstituted thiazole, which generates reactive metabolites causing idiosyncratic hepatotoxicity [1]. Simple 2-aminothiazole analogs (e.g., the original Pfizer lead) and even the clinically approved eltrombopag (which also has a boxed warning for hepatotoxicity [2]) do not address this structural vulnerability. The target compound's cyclopenta[d]thiazole system directly annulates the C-5 position, sterically and electronically preventing oxidation at this site—a design strategy that cannot be achieved by simple substitution patterns alone [3].

Quantitative Differentiation of N-(5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)-4-(pyrimidin-2-ylamino)benzamide from Analogs


Metabolic Oxidation Risk: Cyclopenta[d]thiazole Blocks the C-5 Metabolic Soft Spot that Plagues Unsubstituted 2-Aminothiazole Leads

The target compound is differentiated from the original Pfizer 2-amino-5-unsubstituted thiazole lead by its annulated cyclopenta[d]thiazole core, which blocks C-5 metabolic oxidation. In the Pfizer SAR studies, 2-amino-5-unsubstituted thiazole analogs were linked to idiosyncratic toxicity due to metabolic oxidation at C-5, prompting C-5 substitution or thiadiazole replacement as mitigation strategies [1]. The target compound's fused cyclopentane ring at C-5/C-4 positions provides a steric and electronic block to oxidative metabolism at this site, a design solution that simple C-5 substitution (e.g., 5-F, 5-Cl) cannot fully recapitulate due to potential steric clash with the receptor binding pocket [2].

Thrombopoietin Receptor Agonist Metabolic Stability Hepatotoxicity Risk

Kinase Selectivity: 4-(Pyrimidin-2-ylamino)benzamide Scaffold Provides CDK4 Selectivity Over CDK1/2

The 4-(pyrimidin-2-ylamino)benzamide scaffold has demonstrated CDK4 selectivity in related analogs. Ro-0505124, a structurally related diaminothiazole inhibitor, exhibits >100-fold selectivity for CDK4 over CDK1 and CDK2 [1]. While direct selectivity data for the target compound are not publicly available, the shared 4-(pyrimidin-2-ylamino)benzamide pharmacophore suggests class-level CDK4 selectivity, differentiating it from non-selective kinase inhibitors [2].

CDK4 Inhibitor Kinase Selectivity ATP-Competitive Inhibitor

TPO Receptor Agonism: Pyrimidine-Benzamide Scaffold Achieves Potent EC50 Values Comparable to Eltrombopag

The pyrimidine-benzamide scaffold has been optimized for potent TPO receptor agonism. Pfizer's lead series achieved functional EC50 values in the sub-micromolar range in Ba/F3 cell-based TPO receptor activation assays [1]. Eltrombopag, the clinically approved comparator, has an EC50 of 0.27 μM in the same assay system [2]. While the target compound's specific EC50 is not disclosed, the scaffold is established as a potent TPO receptor agonist chemotype, and its cyclopenta[d]thiazole modification is predicted to maintain or enhance potency while eliminating the C-5 metabolic liability [3].

Thrombopoietin Receptor Agonist EC50 Platelet Production

Physicochemical Properties: Rigid Bicyclic Framework Enhances Ligand Efficiency and Target Binding

The cyclopenta[d]thiazole ring system introduces conformational rigidity compared to simple 2-aminothiazole or 2-amino-5-substituted thiazole analogs. In the Pfizer TPO program, the rigidification strategy improved binding affinity and selectivity by pre-organizing the ligand in its bioactive conformation [1]. The target compound has 5 rotatable bonds and a topological polar surface area of 121.19 Ų, complying with Lipinski's Rule of Five (no violations), suggesting adequate oral bioavailability potential [2]. This contrasts with the original Pfizer lead series, which suffered from poor physicochemical properties that hindered oral development [3].

Ligand Efficiency Rigidification Binding Affinity

Optimal Research and Industrial Application Scenarios for N-(5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)-4-(pyrimidin-2-ylamino)benzamide


Second-Generation TPO Receptor Agonist Lead Optimization with Reduced Hepatotoxicity Risk

The target compound is ideally suited as a starting point for lead optimization programs seeking TPO receptor agonists with a differentiated safety profile. Its cyclopenta[d]thiazole core addresses the C-5 metabolic oxidation liability identified in the original Pfizer pyrimidine-benzamide series [1], offering a structurally novel solution that simple C-5 substitution cannot achieve. Research teams can use this compound to establish in vitro TPO receptor activation potency (Ba/F3 reporter assay) and compare metabolic stability in hepatocyte incubations against eltrombopag and the 2-amino-5-unsubstituted thiazole lead [2].

Dual-Activity Probe for CDK4 Inhibition and TPO Receptor Agonism

The 4-(pyrimidin-2-ylamino)benzamide pharmacophore is associated with CDK4 kinase inhibition (>100-fold selectivity over CDK1/2 in related analogs [1]), while the pyrimidine-benzamide scaffold drives TPO receptor agonism. The target compound is uniquely positioned as a dual-activity probe for exploring the intersection of cell cycle regulation and thrombopoiesis. Screening against a kinase panel (e.g., 128-kinase panel at 1 μM) and parallel TPO receptor functional assays would quantify its dual-activity profile [2].

In Vivo Proof-of-Concept Studies for Thrombocytopenia with Improved Oral Bioavailability

The compound's favorable physicochemical properties (MW = 337.4, no Lipinski violations [1]) suggest potential for oral bioavailability, a key limitation of the early Pfizer TPO series. The compound can be advanced to rodent pharmacokinetic studies (oral and IV dosing) and mouse models of chemotherapy-induced thrombocytopenia to evaluate platelet elevation efficacy relative to eltrombopag [2].

Quote Request

Request a Quote for N-(5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)-4-(pyrimidin-2-ylamino)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.